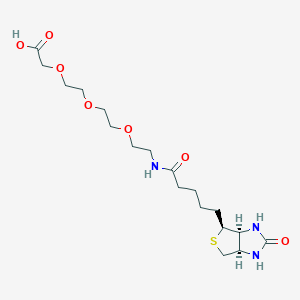

Biotin-PEG3-CH2COOH

Description

The exact mass of the compound Biotin-PEG3-CH2COOH is 433.18827151 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Biotin-PEG3-CH2COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG3-CH2COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOKSJSRBNCFAS-ZQIUZPCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG3-CH2COOH for Researchers and Drug Development Professionals

Introduction

Biotin-PEG3-CH2COOH is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and targeted protein degradation strategies. This molecule incorporates three key functional domains: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG linker, consisting of three ethylene glycol units, enhances the water solubility of the molecule and the resulting conjugates, while also providing a flexible spacer arm to minimize steric hindrance. The terminal carboxylic acid can be activated for covalent linkage to primary amines on proteins, peptides, or other biomolecules. This unique combination of features makes Biotin-PEG3-CH2COOH a versatile tool for a wide range of applications in biomedical research and drug development, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Quantitative Data

A comprehensive summary of the key quantitative data for Biotin-PEG3-CH2COOH is presented in the table below. This information has been compiled from various chemical suppliers and public databases.

| Property | Value |

| Chemical Name | 2-(2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethoxy)acetic acid |

| Synonyms | Biotin-PEG3-Acid, 11-(Biotinamido)-3,6,9-trioxaundecanoic acid |

| Molecular Formula | C18H31N3O7S |

| Molecular Weight | 433.52 g/mol |

| CAS Number | 1189560-96-0 |

| Appearance | White to off-white solid or powder |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, and DMF |

| Storage Conditions | Store at -20°C, protected from moisture and light |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Biotin-PEG3-CH2COOH and its application in key experimental workflows.

Synthesis of Biotin-PEG3-CH2COOH

The following protocol is a representative method for the synthesis of Biotin-PEG3-COOH based on analogous chemical syntheses.[1]

Materials:

-

Biotin-PEG3-t-butyl ester (Biotin-PEG3-tBu)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Dissolve Biotin-PEG3-tBu in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature for approximately 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by the careful addition of saturated sodium carbonate solution until the pH is neutral.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the final product, Biotin-PEG3-COOH, as a white solid.

Biotinylation of Proteins using Biotin-PEG3-CH2COOH

This protocol describes the covalent labeling of primary amines on a target protein.

Materials:

-

Biotin-PEG3-CH2COOH

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column

Procedure:

-

Activation of Carboxylic Acid:

-

In a dry, inert atmosphere, dissolve Biotin-PEG3-CH2COOH, NHS, and DCC (or EDC) in anhydrous DMF.

-

Allow the reaction to proceed at room temperature for at least 1 hour to form the NHS ester.

-

-

Protein Labeling:

-

Prepare the target protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Add the activated Biotin-PEG3-NHS ester solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a good starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the protein-containing fractions. The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Application in PROTAC Synthesis

Biotin-PEG3-CH2COOH can serve as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC. The biotin moiety can then be used for purification or detection.

Materials:

-

Biotin-PEG3-CH2COOH

-

Ligand for POI with a free amine group

-

Ligand for E3 ligase with a suitable functional group for conjugation

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Anhydrous DMF

-

Diisopropylethylamine (DIPEA)

-

HPLC for purification

Procedure:

-

Coupling to POI Ligand:

-

Dissolve Biotin-PEG3-CH2COOH, the POI ligand-amine, HATU, and HOBt in anhydrous DMF.

-

Add DIPEA to the reaction mixture and stir at room temperature.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the Biotin-PEG3-Linker-POI-Ligand conjugate by preparative HPLC.

-

-

Coupling to E3 Ligase Ligand:

-

The purified conjugate from the previous step will have a free functional group (from the E3 ligase ligand) that can be coupled to the corresponding reactive group on the E3 ligase ligand. The specific chemistry will depend on the nature of the reactive groups.

-

Follow standard bioconjugation protocols for the specific coupling reaction.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Protein Pull-Down Assay using a Biotinylated Bait

This protocol outlines the use of a protein biotinylated with Biotin-PEG3-CH2COOH to isolate interacting "prey" proteins from a cell lysate.[2][3][4][5]

Materials:

-

Biotinylated bait protein

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysate containing potential prey proteins

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

-

Preparation of Cell Lysate:

-

Lyse cells in an appropriate lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immobilization of Bait Protein:

-

Wash the streptavidin beads/resin with wash buffer.

-

Incubate the beads/resin with the biotinylated bait protein to allow for binding.

-

Wash the beads/resin to remove any unbound bait protein.

-

-

Incubation with Prey Proteins:

-

Add the cell lysate to the beads/resin with the immobilized bait protein.

-

Incubate with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing:

-

Wash the beads/resin extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads/resin using an appropriate elution buffer. For subsequent analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is common.

-

Visualizations

Experimental Workflow: Protein Biotinylation

Caption: A flowchart illustrating the key steps in labeling a target protein with Biotin-PEG3-CH2COOH.

Logical Relationship: PROTAC-Mediated Protein Degradation

Caption: The logical steps involved in PROTAC-mediated degradation of a target protein.

Signaling Pathway: Ubiquitin-Proteasome System

Caption: A simplified diagram of the enzymatic cascade in the ubiquitin-proteasome protein degradation pathway.

References

- 1. CN107163243A - A kind of preparation method of Pegylation biotin derivative - Google Patents [patents.google.com]

- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. bioclone.net [bioclone.net]

An In-depth Technical Guide to Biotin-PEG3-CH2COOH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-CH2COOH is a heterobifunctional crosslinker that integrates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique combination of features makes it a versatile tool in bioconjugation, diagnostics, and drug delivery. The PEG3 linker enhances aqueous solubility, reduces steric hindrance, and provides a flexible spacer arm, facilitating the interaction of the biotin group with its binding partners. The terminal carboxyl group allows for covalent attachment to primary amines on proteins, peptides, and other biomolecules through the formation of stable amide bonds, typically via carbodiimide chemistry (EDC/NHS). This guide provides a comprehensive overview of the structure, properties, and common applications of Biotin-PEG3-CH2COOH.

Core Structure and Properties

Biotin-PEG3-CH2COOH, also known as Biotin-PEG3-Acetic Acid, possesses a well-defined chemical structure that dictates its functionality.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Biotin-PEG3-CH2COOH is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | C18H31N3O7S |

| Molecular Weight | 433.5 g/mol [1][2] |

| CAS Number | 1189560-96-0[1][2] |

| Appearance | White to off-white solid; may appear waxy or sticky[3] |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) |

| Storage Conditions | Store at -20°C, protected from moisture |

Key Applications and Experimental Protocols

The unique trifunctional nature of Biotin-PEG3-CH2COOH lends itself to a variety of applications in research and development.

Bioconjugation to Amine-Containing Molecules

The terminal carboxyl group can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. This is a fundamental technique for biotinylating antibodies, enzymes, and other proteins.

This protocol outlines the general steps for conjugating Biotin-PEG3-CH2COOH to a protein containing primary amines.

Materials:

-

Biotin-PEG3-CH2COOH

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the protein to be labeled in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Immediately before use, prepare stock solutions of Biotin-PEG3-CH2COOH, EDC, and NHS in the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

In a microcentrifuge tube, mix Biotin-PEG3-CH2COOH with EDC and NHS in Activation Buffer. A molar excess of EDC and NHS over Biotin-PEG3-CH2COOH is recommended (e.g., 2-5 fold).

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation Reaction:

-

Add the activated Biotin-PEG3-CH2COOH solution to the protein solution. The molar ratio of the biotin linker to the protein should be optimized for the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted Biotin-PEG3-CH2COOH and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the protein-containing fractions. The biotinylated protein is now ready for use in downstream applications.

-

Use in Immunoassays (ELISA)

Biotinylated proteins are widely used in Enzyme-Linked Immunosorbent Assays (ELISAs) to enhance signal detection. The high affinity of the biotin-streptavidin interaction provides a powerful amplification step.

Caption: Workflow of a biotin-streptavidin amplified ELISA.

PROTAC Development

Biotin-PEG3-CH2COOH can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One end of the linker can be conjugated to a ligand for a target protein, and the other end to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The biotin moiety can be used for purification or detection of the PROTAC molecule.

Caption: PROTAC mechanism utilizing a bifunctional linker.

Surface Functionalization

The carboxyl group of Biotin-PEG3-CH2COOH can be used to functionalize amine-modified surfaces, such as beads or sensor chips, for the development of affinity matrices and biosensors.

Caption: Workflow for surface functionalization and target capture.

Conclusion

Biotin-PEG3-CH2COOH is a highly valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an indispensable tool for a wide range of applications, from basic research to the development of novel diagnostics and therapeutics. The experimental protocols and workflows provided in this guide offer a starting point for the successful implementation of this powerful crosslinker in various scientific endeavors.

References

Synthesis of Biotin-PEG3-CH2COOH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Biotin-PEG3-CH2COOH, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. This document details a reliable two-step synthetic pathway, commencing from the commercially available Boc-NH-PEG3-CH2COOH. The protocols provided herein are designed to be clear and reproducible for researchers in the fields of chemistry, biology, and pharmaceutical sciences.

Overview of the Synthetic Pathway

The synthesis of Biotin-PEG3-CH2COOH is most effectively achieved through a two-step process. This strategy involves the initial deprotection of an amine-protected PEG linker followed by the coupling of biotin via an activated ester. This approach ensures high yields and purity of the final product.

The overall synthetic scheme is as follows:

Caption: Two-step synthesis of Biotin-PEG3-CH2COOH.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Boc Deprotection of Boc-NH-PEG3-CH2COOH

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker using trifluoroacetic acid (TFA).[1][2][3]

Materials:

-

Boc-NH-PEG3-CH2COOH

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve Boc-NH-PEG3-CH2COOH (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirring solution, add TFA (10-20 equivalents, or a 1:1 v/v mixture with DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The product, H2N-PEG3-CH2COOH, will have a lower Rf value (be more polar) than the starting material.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield H2N-PEG3-CH2COOH as a viscous oil or solid. The product is often used in the next step without further purification.

Step 2: Biotinylation of H2N-PEG3-CH2COOH

This protocol describes the coupling of the deprotected amine-PEG-acid with an N-hydroxysuccinimide (NHS) ester of biotin to form the final product.[4][5]

Materials:

-

H2N-PEG3-CH2COOH (from Step 1)

-

Biotin-NHS ester

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Round-bottom flask, protected from light

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve H2N-PEG3-CH2COOH (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

In a separate vial, dissolve Biotin-NHS ester (1.0-1.2 equivalents) in anhydrous DMF.

-

Add the Biotin-NHS ester solution to the H2N-PEG3-CH2COOH solution with stirring.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 4-12 hours, protected from light.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the DMF under reduced pressure.

Purification

Purification of the final product, Biotin-PEG3-CH2COOH, is typically achieved by silica gel column chromatography.

Materials:

-

Crude Biotin-PEG3-CH2COOH

-

Silica gel

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Glass column for chromatography

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., DCM) and pack a glass column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain Biotin-PEG3-CH2COOH as a white to off-white solid.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| Boc-NH-PEG3-CH2COOH | C₁₃H₂₅NO₇ | 307.34 | >95% |

| H2N-PEG3-CH2COOH | C₈H₁₇NO₅ | 207.22 | - |

| Biotin-NHS ester | C₁₄H₁₉N₃O₅S | 341.38 | >98% |

| Biotin-PEG3-CH2COOH | C₁₈H₃₁N₃O₇S | 433.52 | >95% |

Note: The yield for each step can vary depending on the reaction scale and purification efficiency, but yields of 70-90% are commonly reported for similar Boc deprotection and NHS ester coupling reactions.

Characterization

The structure and purity of the synthesized Biotin-PEG3-CH2COOH should be confirmed by analytical techniques such as ¹H NMR spectroscopy and mass spectrometry.

¹H NMR Spectroscopy:

A representative ¹H NMR spectrum of a biotin-PEG conjugate would show characteristic peaks for the biotin moiety, the PEG linker, and the terminal carboxylic acid group.

-

Biotin Protons: Signals corresponding to the protons of the biotin ring system are typically observed in the regions of 4.1-4.5 ppm, 2.6-3.2 ppm, and 1.2-1.8 ppm.

-

PEG Protons: A prominent multiplet or singlet corresponding to the ethylene glycol repeating units (-OCH₂CH₂O-) is expected around 3.6 ppm.

-

Methylene Protons adjacent to Carboxyl Group: The -CH₂COOH protons typically appear as a singlet around 4.0 ppm.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and purification of Biotin-PEG3-CH2COOH.

Caption: Experimental workflow for the synthesis of Biotin-PEG3-CH2COOH.

References

An In-depth Technical Guide to Biotin-PEG3-CH2COOH: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG3-CH2COOH, a versatile biotinylation reagent widely used in biomedical research and drug development. This document details its chemical identification, properties, and core applications, offering specific experimental protocols and visual workflows to facilitate its effective use in the laboratory.

Chemical Identification and Properties

Biotin-PEG3-CH2COOH, also known as Biotin-PEG3-acetic acid, is a functionalized biotin derivative that incorporates a triethylene glycol (PEG3) spacer arm terminating in a carboxylic acid group. This structure imparts valuable characteristics for bioconjugation. The biotin moiety provides a high-affinity binding site for avidin and streptavidin, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance. The terminal carboxylic acid allows for covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules.

Table 1: Chemical and Physical Properties of Biotin-PEG3-CH2COOH

| Property | Value |

| CAS Number | 1189560-96-0 |

| Molecular Formula | C18H31N3O7S |

| Molecular Weight | 433.52 g/mol |

| IUPAC Name | 2-[2-[2-(2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}ethoxy)ethoxy]ethoxy]acetic acid |

| Synonyms | Biotin-PEG3-acetic acid, 11-(Biotinamido)-3,6,9-trioxaundecanoic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, DMF |

| Storage | Store at -20°C, protected from moisture |

Core Applications

The unique properties of Biotin-PEG3-CH2COOH make it a valuable tool in a variety of research and development applications:

-

Biotinylation of Biomolecules: The most common application is the covalent labeling of proteins, antibodies, and peptides with biotin. This is typically achieved by activating the terminal carboxyl group to form a reactive ester (e.g., an N-hydroxysuccinimide [NHS] ester) that then readily reacts with primary amines on the target biomolecule.

-

Immunoassays: Biotinylated antibodies are fundamental components of many sensitive detection methods, including ELISA, Western blotting, and immunohistochemistry. The strong and specific interaction between biotin and streptavidin (or avidin)-conjugated enzymes or fluorophores allows for significant signal amplification.

-

Targeted Drug Delivery: Biotin can serve as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors or transporters, such as many types of cancer cells.[1][2] The PEG spacer can improve the pharmacokinetic properties of the drug conjugate.

-

Affinity Purification: Biotinylated molecules can be easily isolated from complex mixtures using avidin or streptavidin-immobilized supports, such as beads or columns.

-

Surface Modification: The carboxylic acid handle allows for the immobilization of biotin onto surfaces, creating platforms for biosensor development and other diagnostic applications.

Experimental Protocols

The following section provides a detailed protocol for the conjugation of Biotin-PEG3-CH2COOH to a protein via EDC/NHS chemistry. This two-step process involves the activation of the carboxylic acid followed by its reaction with primary amines on the protein.

Protocol: EDC/NHS-Mediated Conjugation of Biotin-PEG3-CH2COOH to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

-

Biotin-PEG3-CH2COOH (CAS 1189560-96-0)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

Step 1: Preparation of Reagents

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of Biotin-PEG3-CH2COOH in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a stock solution of NHS or Sulfo-NHS in anhydrous DMF or DMSO or water, respectively (e.g., 10 mg/mL).

-

Prepare a stock solution of EDC in Activation Buffer or water immediately before use (e.g., 10 mg/mL). Do not store EDC in solution.

-

Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

Step 2: Activation of Biotin-PEG3-CH2COOH

-

In a microcentrifuge tube, combine Biotin-PEG3-CH2COOH, NHS (or Sulfo-NHS), and EDC in Activation Buffer. A typical molar ratio is 1:1.2:1.2 (Biotin-PEG:NHS:EDC). The final concentration of each component will depend on the scale of the reaction.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

Step 3: Conjugation to the Protein

-

Immediately add the activated Biotin-PEG3-NHS ester solution to the protein solution in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.

-

The molar excess of the biotinylation reagent over the protein will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching and Purification

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

Step 5: Characterization and Storage

-

Determine the degree of biotinylation using a suitable method, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Store the biotinylated protein under conditions appropriate for the unmodified protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Signaling Pathways and Experimental Workflows

Biotin-PEG3-CH2COOH is instrumental in developing targeted therapies. Below are diagrams illustrating the experimental workflow for protein biotinylation and a representative signaling pathway for targeted drug delivery.

Experimental Workflow for Protein Biotinylation

Caption: Workflow for EDC/NHS-mediated protein biotinylation.

Signaling Pathway: Folate Receptor-Mediated Endocytosis for Targeted Drug Delivery

Many cancer cells overexpress the folate receptor. A therapeutic agent conjugated to Biotin-PEG3-CH2COOH, and subsequently complexed with a folate-avidin conjugate, can be targeted to these cells.

Caption: Folate receptor-mediated targeted drug delivery.

Logical Relationship: Avidin-Biotin Based Immunoassay

The high affinity of the avidin-biotin interaction is leveraged in immunoassays for signal amplification and enhanced detection sensitivity.

References

A Technical Guide to Biotin-PEG3-Carboxylic Acid Derivatives for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG3-CH2COOH and its closely related analogue, Biotin-PEG3-CH2CH2COOH. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed information on their chemical properties, applications, and relevant experimental protocols. A key focus of this guide is to clarify the common nomenclature and provide a practical workflow for the biotinylation of proteins, a fundamental technique in various scientific disciplines.

Understanding the Nomenclature: Acetic vs. Propionic Acid Derivatives

In the field of bioconjugation, the nomenclature for PEGylated biotin reagents can sometimes be ambiguous. The term "Biotin-PEG3-COOH" is often used generically, which can lead to confusion between two distinct molecules. The key difference lies in the length of the alkyl chain attached to the terminal carboxylic acid.

-

Biotin-PEG3-CH2COOH (Biotin-PEG3-acetic acid): This molecule contains a carboxymethyl group at the terminus of the PEG spacer.

-

Biotin-PEG3-CH2CH2COOH (Biotin-PEG3-propionic acid): This molecule has a slightly longer carboxyethyl group.

While the difference in the spacer arm length is minor, it can subtly influence the reactivity and spatial orientation of the biotin molecule upon conjugation. It is crucial for researchers to be aware of this distinction and to verify the exact chemical structure provided by their supplier. This guide will provide data for both of these commonly used reagents to ensure clarity.

Core Properties and Specifications

The following table summarizes the key quantitative data for both Biotin-PEG3-acetic acid and Biotin-PEG3-propionic acid, facilitating a direct comparison of their physicochemical properties.

| Property | Biotin-PEG3-CH2COOH (Acetic Acid Derivative) | Biotin-PEG3-CH2CH2COOH (Propionic Acid Derivative) |

| Synonyms | Biotin-PEG3-acetic Acid, 11-(Biotinamido)-3,6,9-trioxaundecanoic Acid[1][2] | Biotin-PEG3-acid, Biotin-PEG3-propionic acid[3][4] |

| Molecular Formula | C18H31N3O7S[5] | C19H33N3O7S |

| Molecular Weight | 433.5 g/mol | 447.55 g/mol |

| CAS Number | 1189560-96-0 | 252881-76-8 |

| Purity | Typically ≥95% | Typically ≥95% - 98% |

| Appearance | White to off-white solid | White to off-white solid or waxy solid |

| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF |

| Storage Conditions | -20°C, protect from moisture | -20°C, protect from moisture |

Experimental Protocol: Antibody Biotinylation via Amine Coupling

This protocol provides a detailed methodology for the biotinylation of an antibody using an N-hydroxysuccinimide (NHS) ester-activated form of Biotin-PEG3-acid. The carboxylic acid group of Biotin-PEG3-acid can be readily activated to an NHS ester using standard carbodiimide chemistry (e.g., with EDC and NHS or Sulfo-NHS), making it reactive towards primary amines (lysine residues and the N-terminus) on the antibody.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG3-acid (either acetic or propionic derivative)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25 desalting column)

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against 2-3 changes of Reaction Buffer (PBS, pH 7.4) to remove any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide).

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Activation of Biotin-PEG3-acid (Preparation of NHS ester):

-

Immediately before use, dissolve Biotin-PEG3-acid, EDC, and NHS (or Sulfo-NHS) in anhydrous DMSO to a concentration of 10-20 mM.

-

In a separate microcentrifuge tube, combine the Biotin-PEG3-acid, EDC, and NHS solutions at a molar ratio of approximately 1:1.2:1.2.

-

Incubate at room temperature for 15-30 minutes to generate the NHS-activated Biotin-PEG3-acid.

-

-

Biotinylation Reaction:

-

Add a 10- to 40-fold molar excess of the freshly prepared NHS-activated Biotin-PEG3-acid solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Biotinylated Antibody:

-

Remove unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the protein fractions, which will elute in the void volume. Monitor the protein elution by measuring the absorbance at 280 nm.

-

-

Quantification of Biotin Incorporation (HABA Assay):

-

Determine the degree of biotinylation using a HABA assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by the biotin on the antibody, which results in a decrease in absorbance at 500 nm.

-

Follow the manufacturer's protocol for the HABA assay kit to calculate the moles of biotin per mole of antibody.

-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for antibody biotinylation and a conceptual signaling pathway where a biotinylated antibody might be used.

Caption: Workflow for the biotinylation of an antibody using an activated Biotin-PEG3-acid reagent.

Caption: Application of a biotinylated antibody in a cell-based signaling assay.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 3. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

Navigating the Solubility Landscape of Biotin-PEG3-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-CH2COOH, a key reagent in bioconjugation and drug delivery. Understanding its behavior in various solvents is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of results. This document offers both qualitative and estimated quantitative solubility data, alongside a detailed experimental protocol for in-house determination.

Core Concepts: Structure and Solubility

Biotin-PEG3-CH2COOH, also known as Biotin-PEG3-Acid, is a heterobifunctional linker composed of three key moieties: a biotin group for high-affinity binding to streptavidin and avidin, a hydrophilic triethylene glycol (PEG3) spacer to enhance water solubility and reduce steric hindrance, and a terminal carboxylic acid group for covalent conjugation to primary amines. The interplay of these components dictates its solubility profile. The presence of the PEG spacer generally imparts good aqueous solubility, a crucial feature for biological applications.

Qualitative Solubility Profile

Multiple suppliers of Biotin-PEG3-CH2COOH consistently report its solubility in a range of common laboratory solvents. This qualitative information provides a foundational understanding of suitable solvent systems for stock solution preparation and experimental use.

Biotin-PEG3-CH2COOH is generally described as soluble in:

-

Water[1]

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

The hydrophilic nature of the PEG spacer is a key contributor to its water solubility.

Quantitative Solubility Data

Precise quantitative solubility data for Biotin-PEG3-CH2COOH is not widely published. However, by examining the solubility of structurally analogous compounds where the terminal carboxylic acid is replaced by other functional groups, a reasonable estimation can be made. These analogs share the same Biotin-PEG3 core structure, suggesting their solubility behavior will be comparable.

| Compound Name | Terminal Group | Solvent | Reported Solubility |

| Biotin-PEG3-azide | Azide (-N₃) | DMSO | 100 mg/mL |

| Water | 10 mg/mL | ||

| Amine-PEG3-Biotin | Amine (-NH₂) | DMSO | 250 mg/mL |

| Water | ≥ 50 mg/mL | ||

| EZ-Link™ TFP-PEG3-Biotin | TFP ester | Water/Buffer | 5-7 mg/mL |

Based on this data, it is anticipated that Biotin-PEG3-CH2COOH will exhibit good to excellent solubility in DMSO and moderate to good solubility in water. The presence of the carboxylic acid group, which can be ionized, may further influence its solubility in aqueous solutions depending on the pH.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values for their specific experimental conditions, the following protocol, adapted from established methods such as the OECD 105 guideline for testing of chemicals, can be employed. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a substance.

Objective: To determine the saturation concentration of Biotin-PEG3-CH2COOH in a given solvent at a specified temperature.

Materials:

-

Biotin-PEG3-CH2COOH

-

Solvent of interest (e.g., deionized water, PBS, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another sensitive analytical instrument.

Procedure:

-

Preparation:

-

Ensure the Biotin-PEG3-CH2COOH is of high purity.

-

Bring the solvent and the compound to the desired experimental temperature (e.g., 25 °C).

-

-

Saturation:

-

Add an excess amount of Biotin-PEG3-CH2COOH to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause foaming or splashing.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) at a constant temperature. This ensures that the solvent is fully saturated with the compound.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that is within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC method or another suitable analytical technique to determine the concentration of Biotin-PEG3-CH2COOH.

-

Prepare a calibration curve using standard solutions of known concentrations of Biotin-PEG3-CH2COOH to accurately quantify the concentration in the experimental sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

The resulting concentration is the solubility of Biotin-PEG3-CH2COOH in the tested solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Biotin-PEG3-CH2COOH.

Logical Relationships in Solubility

The solubility of Biotin-PEG3-CH2COOH is governed by the principle of "like dissolves like." Its amphiphilic nature, with a nonpolar biotin core and a polar PEG chain and carboxylic acid, allows for solubility in a range of solvents.

References

Unraveling the Nomenclature of Biotin-PEG3-acetic acid: A Technical Overview

For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This guide provides a concise yet comprehensive overview of the chemical nomenclature for Biotin-PEG3-acetic acid, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic assay development.

Chemical Synonyms

The compound is known by several names in scientific literature and commercial catalogs. This table summarizes the most frequently encountered synonyms, facilitating easier identification across various platforms.

| Synonym | Source |

| 11-(Biotinamido)-3,6,9-trioxaundecanoic Acid | This is one of the most common chemical names, clearly describing the biotin amide linked to an 11-carbon chain with three oxygen atoms. |

| Biotin-PEG3-acid | A widely used shorthand name where "PEG3" indicates a polyethylene glycol linker with three ethylene glycol units. |

IUPAC Name

The systematic name for Biotin-PEG3-acetic acid, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is:

11-{[5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}-3,6,9-trioxaundecanoic acid

This formal name precisely describes the molecular structure, including the stereochemistry of the biotin moiety.

Molecular Structure and Logical Relationship

The structure of Biotin-PEG3-acetic acid consists of three key components: the biotin vitamin, a tri-ethylene glycol (PEG3) spacer, and a terminal carboxylic acid group. The logical relationship between these components is illustrated in the diagram below.

This technical summary provides the essential nomenclature for the accurate identification and documentation of Biotin-PEG3-acetic acid in a research and development setting. The provided synonyms and the formal IUPAC name, alongside a clear structural breakdown, aim to support clear communication and data integrity in scientific endeavors.

An In-depth Technical Guide to the Hydrophilic Properties of the Biotin-PEG3 Linker

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Biotin-PEG3 linker, focusing on the core hydrophilic properties conferred by its polyethylene glycol (PEG) spacer. We will explore the chemical basis for its hydrophilicity, present quantitative data, detail its impact on common experimental applications, and provide standardized protocols and workflows.

Introduction: The Role of Linkers in Biotinylation

The biotin-avidin (or streptavidin) interaction is one of the strongest non-covalent bonds known in nature, making it an indispensable tool for affinity purification, immobilization, and detection assays in life sciences.[1] Biotinylation, the process of attaching biotin to a molecule of interest, requires a spacer arm or "linker" to connect the biotin moiety to the target biomolecule.

The linker is not merely a passive connector; its physicochemical properties profoundly influence the performance of the final conjugate. The Biotin-PEG3 linker incorporates a three-unit, monodisperse polyethylene glycol chain between the biotin and a reactive functional group. This PEG spacer is the key to its advantageous properties, primarily its pronounced hydrophilicity.

Core Hydrophilic Properties of the PEG3 Linker

The hydrophilicity of the Biotin-PEG3 linker is derived from the repeating ethylene glycol units (-CH₂CH₂O-). The oxygen atoms in this backbone are electronegative and readily form hydrogen bonds with water molecules. This interaction creates a tightly associated hydration shell around the linker, effectively making it an extension of the aqueous environment. This fundamental property translates into several critical benefits for bioconjugation and assay development.

Key Benefits of Hydrophilicity:

-

Enhanced Aqueous Solubility : The PEG3 spacer imparts its water-soluble character to the entire biotinylated molecule.[2][3] This is particularly valuable when conjugating hydrophobic peptides, small molecules, or when aiming for a high drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), which can otherwise lead to aggregation.[4][5]

-

Reduction of Non-Specific Binding : The hydration shell acts as a physical barrier, significantly reducing non-specific hydrophobic interactions between the conjugate and other surfaces, such as microplates or chromatography resins. This leads to lower background signals and improved signal-to-noise ratios in sensitive assays like ELISA and pull-down experiments.

-

Minimized Protein Aggregation : By increasing the overall hydrophilicity of a labeled protein, the PEG3 linker helps prevent the formation of aggregates, which can occur when multiple hydrophobic linkers are attached to a protein's surface. This ensures the biological activity and stability of the conjugated protein.

-

Reduced Steric Hindrance : The flexible, 15.7 Å spacer arm extends the biotin moiety away from the surface of the conjugated molecule. This increased accessibility is crucial for efficient binding to the deep biotin-binding pocket of streptavidin, overcoming potential steric hindrance caused by the size of the labeled molecule.

Quantitative Data and Physical Properties

While precise solubility values can vary based on the terminal reactive group and buffer conditions, the PEG3 linker consistently enhances aqueous solubility. Below is a summary of key quantitative data for common Biotin-PEG3 linker derivatives.

| Property | Biotin-PEG3-Acid | Biotin-PEG3-Amine | TFP-PEG3-Biotin |

| Molecular Weight | 447.55 g/mol | 418.6 g/mol | 694.74 g/mol |

| Chemical Formula | C₁₉H₃₃N₃O₇S | C₁₈H₃₄N₄O₅S | C₃₀H₄₂N₄O₈F₄S |

| Spacer Arm Length | ~15.7 Å | ~15.7 Å | 32.6 Å (includes TFP group) |

| Aqueous Solubility | Soluble in DMSO; hydrophilicity is transferred to the conjugate. | Enhances aqueous solubility of the conjugate. | 5-7 mg/mL in water/buffer. |

Note: The spacer arm length of the core Biotin-PEG3 structure is approximately 15.7 angstroms. The total length can vary depending on the terminal reactive group.

Visualizing the Structure and Function of Biotin-PEG3

The following diagrams illustrate the molecular basis of the linker's properties and its application in a common experimental workflow.

Caption: Molecular components and hydrophilic interaction of the Biotin-PEG3 linker.

Caption: How the PEG3 linker's hydration shell reduces non-specific binding.

Experimental Protocol: Protein Pull-Down Assay

This protocol outlines the use of a Biotin-PEG3-labeled "bait" protein to capture interacting "prey" proteins from a cell lysate using streptavidin-coated magnetic beads. The hydrophilicity of the PEG3 linker is critical during the wash steps to ensure low background and high specificity.

Materials:

-

Biotin-PEG3-NHS ester (or other amine-reactive variant)

-

Purified "bait" protein (1-2 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Streptavidin-coated magnetic beads

-

Cell lysate containing "prey" proteins

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (e.g., 2% SDS in PBS or buffer with 2-5 mM Biotin, pH 7.0)

-

Magnetic separation rack

Methodology:

-

Biotinylation of Bait Protein: a. Dissolve the Biotin-PEG3-NHS ester in DMSO or DMF to a concentration of 10-20 mM immediately before use. b. Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the bait protein solution. c. Incubate for 1-2 hours at room temperature or 4°C with gentle mixing. d. Remove excess, non-reacted biotin using a desalting column or dialysis against PBS.

-

Preparation of Streptavidin Beads: a. Resuspend the streptavidin magnetic bead slurry. Transfer 50 µL to a new microcentrifuge tube. b. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant. c. Wash the beads three times with 500 µL of Binding/Wash Buffer to remove preservatives and reduce non-specific binding.

-

Capture of Biotinylated Bait Protein: a. Add the biotinylated bait protein to the washed streptavidin beads. b. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin bond to form. c. Pellet the beads on the magnetic rack and wash three times with Binding/Wash Buffer to remove any unbound bait protein.

-

Pull-Down of Interacting Prey Proteins: a. Add the prepared cell lysate to the beads now coated with the bait protein. b. Incubate for 1-3 hours at 4°C with gentle rotation to allow bait-prey interactions to occur.

-

Washing: a. Pellet the beads on the magnetic rack and discard the supernatant (lysate). b. Wash the beads 3-5 times with 1 mL of cold Binding/Wash Buffer. This step is critical for removing non-specifically bound proteins. The hydrophilic PEG3 linker minimizes non-specific adsorption to the beads and bait, allowing for stringent washing without disrupting specific interactions.

-

Elution: a. Add 50 µL of Elution Buffer to the beads. b. To elute with SDS, heat at 95-100°C for 5-10 minutes. c. To elute competitively, incubate with high-concentration free biotin for 30 minutes. d. Place the tube on the magnetic rack and carefully collect the supernatant, which contains the eluted bait and prey proteins.

-

Downstream Analysis: a. The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify interaction partners.

Caption: Experimental workflow for a protein pull-down assay using Biotin-PEG3.

Conclusion

The Biotin-PEG3 linker is a powerful tool in modern life sciences research and drug development, primarily due to the advantageous hydrophilic properties conferred by its three-unit polyethylene glycol spacer. By enhancing aqueous solubility, minimizing non-specific binding, and reducing steric hindrance, this linker enables the development of robust, sensitive, and reliable assays. For researchers and developers, understanding and leveraging these properties is key to designing successful experiments, from fundamental protein interaction studies to the construction of advanced antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Biotin-PEG3-SS-azide, 2866429-93-6 | BroadPharm [broadpharm.com]

- 4. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of PEG Spacers in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylation, the process of attaching biotin to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in a vast array of life science applications, from affinity purification and immunoassays to targeted drug delivery. The efficacy of these applications hinges on the robust and specific interaction between biotin and its binding partners, avidin and streptavidin. However, the accessibility of the biotin moiety can be significantly hampered by steric hindrance from the conjugated molecule. The incorporation of a Polyethylene Glycol (PEG) spacer arm within the biotinylation reagent has emerged as a critical innovation to overcome this and other challenges. This technical guide provides a comprehensive overview of the function and advantages of PEG spacers in biotinylation reagents, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their biotinylation strategies.

The Core Function of a PEG Spacer in Biotinylation

A PEG spacer is a flexible, hydrophilic chain of repeating ethylene glycol units that is integrated between the biotin molecule and the reactive group that conjugates to the target molecule. This seemingly simple addition offers a multitude of advantages that significantly enhance the performance of biotinylated molecules.

The primary functions of the PEG spacer are:

-

Increased Hydrophilicity and Solubility: PEG is highly soluble in aqueous environments. Its inclusion in a biotinylation reagent imparts this hydrophilicity to the resulting conjugate, which can prevent aggregation and precipitation of biotinylated proteins, especially during storage.[1][2]

-

Reduction of Steric Hindrance: The flexible PEG chain extends the biotin moiety away from the surface of the conjugated molecule, making it more accessible to the binding pocket of avidin or streptavidin.[3][4] This is particularly crucial when biotinylating large or complex molecules where the biotin attachment site might be sterically crowded.

-

Decreased Immunogenicity: The "stealth" properties of PEG are well-documented. The hydrophilic PEG chains can shield the biotinylated molecule from the host's immune system, reducing the likelihood of an immune response, which is a critical consideration for in vivo applications such as drug delivery.[5]

Quantitative Advantages of PEG Spacers

The theoretical benefits of PEG spacers are substantiated by quantitative data from various studies. This section summarizes key findings in a tabular format for easy comparison.

Enhanced Solubility

The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of biotinylation reagents and their conjugates compared to their non-PEGylated counterparts.

| Compound | Solvent | Approximate Solubility | Reference |

| Biotin-NHS | DMSO | 20 - 62.5 mg/mL | |

| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |

| Biotin-PEG-NHS (various MW) | Water | 10 mg/mL | |

| Biotin-PEG-NHS (various MW) | DMSO | 10 mg/mL |

Table 1: Comparative solubility of biotin-NHS esters with and without a PEG spacer.

Reduction of Steric Hindrance and Improved Binding

The length of the PEG spacer plays a crucial role in overcoming steric hindrance and facilitating optimal binding to avidin or streptavidin. Longer spacers can provide greater accessibility for the biotin moiety.

| Spacer Length | Observation | Application | Reference |

| Short (e.g., 6-carbon) | Less efficient immobilization of biotinylated SUVs on NeutrAvidin-coated plates. | Liposome-protein binding assays | |

| Long (e.g., PEG180, PEG2000) | More efficient immobilization of biotinylated SUVs on NeutrAvidin-coated plates. | Liposome-protein binding assays | |

| Short (0.65 kDa PEG) | Best targeting of DC2.4 cell line. | Nanocarrier targeting of dendritic cells | |

| Long (5 kDa PEG) | Required for specific accumulation in primary BMDCs and splenocytic cDC1s. | Nanocarrier targeting of dendritic cells |

Table 2: Effect of PEG spacer length on binding and targeting efficiency.

Decreased Immunogenicity and Cellular Uptake

PEGylation is a well-established method to reduce the immunogenicity of therapeutic molecules and modulate their interaction with cells.

| Molecule | Modification | Effect on Cellular Uptake (A549 cells) | Reference |

| Cationic Lysozyme (LZ) | PEGylation | Decreased intracellular uptake | |

| Cationic Lysozyme (LZ) | Biotin-PEGylation | Decreased intracellular uptake | |

| Anionic Bovine Serum Albumin (BSA) | PEGylation | Significantly reduced intracellular uptake | |

| Anionic Bovine Serum Albumin (BSA) | Biotin-PEGylation | Significantly improved intracellular delivery |

Table 3: Influence of PEGylation and Biotin-PEGylation on cellular uptake.

A study on magnetotactic bacteria (MTB) as drug carriers demonstrated that conjugation with Biotin-PEG-NHS significantly reduced their association with and uptake by phagocytic THP-1 cells.

| MTB Conjugate | THP-1 Cell Association |

| Bare MTB | Highest percentage of cell association |

| MTB/PEG-biotin (5 mM) | < 5% |

| MTB/PEG-biotin (10 mM) | ~3% |

Table 4: Reduced phagocytic uptake of PEGylated magnetotactic bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments related to biotinylation using PEGylated reagents and the subsequent quantification of biotin incorporation.

Protocol for Protein Biotinylation using NHS-PEG-Biotin

This protocol describes the biotinylation of a protein (e.g., an antibody) using an N-hydroxysuccinimide (NHS) ester-activated PEG-biotin reagent, which targets primary amines.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to create a stock solution (e.g., 10-20 mM). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.

-

Biotinylation Reaction: Add a calculated molar excess of the dissolved NHS-PEG-Biotin to the protein solution. A 20-fold molar excess is a common starting point for antibodies at 1-2 mg/mL to achieve 4-6 biotins per antibody. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess and non-reacted biotinylation reagent by using a desalting column or by dialysis against PBS.

-

Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.

Protocol for HABA Assay to Quantify Biotin Incorporation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.

Materials:

-

Biotinylated and purified protein sample

-

HABA/Avidin solution (pre-mixed or prepared by dissolving HABA and avidin in PBS)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or microplate

Procedure:

-

Prepare HABA/Avidin Solution: If not using a pre-made solution, prepare a solution of HABA and avidin in PBS. The final absorbance at 500 nm should be between 0.9 and 1.3.

-

Measure Baseline Absorbance: Pipette a known volume of the HABA/Avidin solution (e.g., 900 µL for a cuvette or 180 µL for a microplate well) and measure the absorbance at 500 nm. This is the A500 (HABA/Avidin).

-

Add Biotinylated Sample: Add a specific volume of your purified biotinylated protein solution (e.g., 100 µL to the cuvette or 20 µL to the well) to the HABA/Avidin solution and mix well.

-

Measure Final Absorbance: Incubate for a few minutes until the absorbance reading stabilizes, then measure the absorbance at 500 nm. This is the A500 (HABA/Avidin/Biotin Sample).

-

Calculations: The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the change in absorbance. The molar extinction coefficient for the HABA-avidin complex at 500 nm is 34,000 M-1cm-1.

Visualizing the Concepts: Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Conclusion

The incorporation of PEG spacers into biotinylation reagents represents a significant advancement in bioconjugation chemistry. The enhanced solubility, reduction of steric hindrance, and decreased immunogenicity conferred by the PEG moiety lead to more robust, reliable, and versatile biotinylated molecules. For researchers and drug development professionals, understanding and leveraging the advantages of PEGylated biotinylation reagents is paramount for the success of a wide range of applications, from fundamental research to the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively implement these powerful tools in the laboratory.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG3-CH2COOH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG3-CH2COOH in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this versatile reagent in their experimental workflows. This document details the chemical principles underlying its reactivity, presents quantitative data for key performance indicators, outlines detailed experimental protocols, and visualizes complex processes through structured diagrams.

Introduction to Biotin-PEG3-CH2COOH

Biotin-PEG3-CH2COOH is a heterobifunctional crosslinker that integrates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a tri-polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid group (-CH2COOH). This unique combination of features makes it an invaluable tool in various bioconjugation applications, including proteomics, targeted drug delivery, and the development of diagnostic assays.

The biotin group serves as a robust affinity tag, enabling the capture, immobilization, and detection of labeled biomolecules. The hydrophilic PEG3 linker enhances the aqueous solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance, thereby improving the accessibility of the biotin tag for binding to streptavidin.[1] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules through the formation of a stable amide bond.

Core Mechanism of Action: Amide Bond Formation

The primary mechanism of action of Biotin-PEG3-CH2COOH in bioconjugation involves the covalent linkage to primary amine groups present on target biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins. This is typically achieved through a two-step process involving the activation of the carboxylic acid group.

Step 1: Activation of the Carboxylic Acid

The terminal carboxylic acid of Biotin-PEG3-CH2COOH is not inherently reactive towards primary amines under physiological conditions. To facilitate the reaction, the carboxyl group is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[][3] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.

Step 2: Formation of an Amine-Reactive NHS Ester and Amide Bond Formation

The addition of NHS stabilizes the activated intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester readily reacts with primary amines on the target biomolecule at a physiological to slightly alkaline pH (typically pH 7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct. The resulting amide bond is highly stable under physiological conditions.

Figure 1: Mechanism of Biotin-PEG3-CH2COOH conjugation.

Quantitative Data Presentation

The efficiency and stability of the bioconjugation reaction are critical parameters for successful experimental outcomes. The following tables summarize key quantitative data related to the performance of biotin-PEG linkers in bioconjugation reactions.

| Parameter | Value | Conditions | Reference |

| Reaction Kinetics | |||

| Pseudo-first-order rate constant (k') for NHS-ester biotinylation of peptides | 1.08 x 10⁻² s⁻¹ to 1.22 x 10⁻² s⁻¹ | 0.05 M sodium phosphate buffer, pH 8.2, 25°C | |

| Reaction half-life for NHS-ester biotinylation of peptides | 57 - 64 seconds | 0.05 M sodium phosphate buffer, pH 8.2, 25°C | |

| Amide Bond Stability | |||

| Half-life of a typical amide bond at pH 7 | ~267 years | pH 7 | |

| Conjugation Efficiency | |||

| Typical Labeling Efficiency on Cells (Representative) | >99% | 10 µM TAMRA-PEG3-biotin, 30 min incubation | |

| Molar Excess of Biotin Reagent for Antibody Labeling (Representative) | 20-fold | To achieve 4-6 biotins per antibody |

Note: Data presented may be for similar biotin-PEG-NHS ester reactions and should be considered as a representative guideline. Optimal conditions for Biotin-PEG3-CH2COOH may need to be determined empirically.

Experimental Protocols

This section provides detailed methodologies for the bioconjugation of a protein with Biotin-PEG3-CH2COOH using EDC/NHS chemistry.

Materials and Reagents

-

Biotin-PEG3-CH2COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Sephadex G-25)

Protocol for Protein Biotinylation

-

Preparation of Reagents:

-

Equilibrate Biotin-PEG3-CH2COOH, EDC, and NHS to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of Biotin-PEG3-CH2COOH in anhydrous DMSO.

-

Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.

-

-

Activation of Biotin-PEG3-CH2COOH:

-

In a microcentrifuge tube, mix a desired molar excess of the Biotin-PEG3-CH2COOH stock solution with the appropriate volume of Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS solution over the Biotin-PEG3-CH2COOH.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Protein:

-

Add the activated Biotin-PEG3-NHS ester solution to the protein solution. The molar ratio of the biotin reagent to the protein should be optimized for the desired degree of labeling. A starting point is a 10- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

-

Visualization of Workflows and Pathways

Experimental Workflow for Biotinylation and Pulldown Assay

The following diagram illustrates a typical experimental workflow for biotinylating a protein of interest and using it as a "bait" to pull down interacting "prey" proteins for identification by mass spectrometry.

Figure 2: Workflow for a protein-protein interaction pulldown assay.

Signaling Pathway: GPCR Ligand Binding and Downstream Analysis

Biotin-PEG3-CH2COOH can be used to label ligands for G-protein coupled receptors (GPCRs) to study ligand binding and receptor-mediated signaling pathways. The biotinylated ligand can be used to pull down the receptor and its associated proteins.

Figure 3: GPCR signaling and analysis workflow.

Conclusion

Biotin-PEG3-CH2COOH is a powerful and versatile tool for the bioconjugation of proteins and other amine-containing biomolecules. Its well-defined mechanism of action, centered around the EDC/NHS-mediated formation of a stable amide bond, provides a reliable method for introducing a biotin affinity tag. The integrated PEG3 spacer enhances the solubility and accessibility of the biotin moiety, making it suitable for a wide range of applications in research and drug development. By understanding the core principles and experimental considerations outlined in this guide, researchers can effectively leverage the capabilities of Biotin-PEG3-CH2COOH to advance their scientific endeavors.

References

Methodological & Application

Standard Protocol for Biotin-PEG3-CH2COOH Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin/avidin (Kd = 10⁻¹⁵ M) forms the basis for numerous applications, including affinity purification, immunoprecipitation, immunoassays (ELISA, Western Blotting), and cell sorting.[1][2][3] Biotin-PEG3-CH2COOH is a versatile biotinylation reagent that features a biotin moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid group.[4] The PEG3 linker enhances the aqueous solubility of the conjugate and minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin or avidin.[5] The terminal carboxylic acid provides a reactive handle for conjugation to primary amines (-NH₂) present on biomolecules such as proteins, peptides, and antibodies, forming a stable amide bond.

This document provides a detailed protocol for the bioconjugation of Biotin-PEG3-CH2COOH to amine-containing biomolecules using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Reaction Principle

The conjugation of Biotin-PEG3-CH2COOH to a primary amine on a biomolecule is a two-step process:

-

Activation of the Carboxylic Acid: EDC activates the carboxyl group of Biotin-PEG3-CH2COOH to form a highly reactive O-acylisourea intermediate.

-

Amine Coupling: This intermediate can directly react with a primary amine. However, to improve reaction efficiency and stability of the reactive species, NHS or its water-soluble analog, Sulfo-NHS, is often included. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This semi-stable NHS ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.

Materials and Reagents

Equipment

-